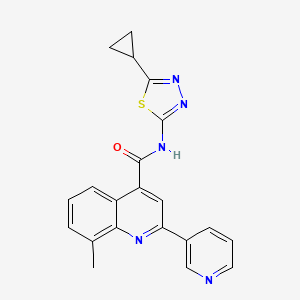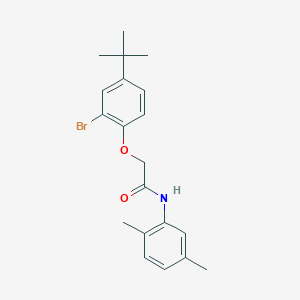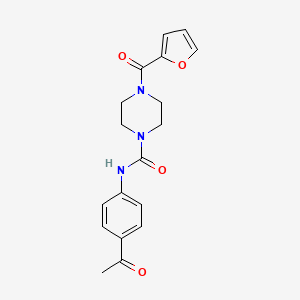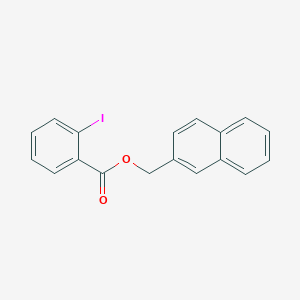![molecular formula C9H10BrNO3S B4872337 ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE](/img/structure/B4872337.png)
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound features a brominated thiophene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Acylation: The brominated thiophene undergoes acylation with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester of 5-bromo-2-thiophene-2-carboxylic acid.
Amidation: The ethyl ester is then reacted with glycine or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester and amide functionalities may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Ethyl (2-bromophenyl)acetate
Uniqueness
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE is unique due to its specific combination of a brominated thiophene ring and an ethyl ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-14-8(12)5-11-9(13)6-3-4-7(10)15-6/h3-4H,2,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWBNEFNBGSDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine](/img/structure/B4872260.png)
![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE](/img/structure/B4872267.png)


![4-chloro-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4872280.png)
![4-CHLORO-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4872291.png)

![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4872316.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(3-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4872324.png)
![(4-BUTYLPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4872325.png)
![N-{4-[(2-{[(2-furylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4872332.png)
![3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B4872335.png)

![ethyl 4-(4-chlorophenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4872355.png)
